BenchChemオンラインストアへようこそ!

2-Benzamido-3-(4-methoxyphenyl)-2-methylpropanoic acid

Cancer Research Cellular Differentiation Psoriasis

Secure your supply of this specific, patent-backed PPAR modulator and differentiation inducer. Unlike generic analogs, this exact compound's unique 2-methyl-4-methoxyphenyl-benzamide architecture delivers verified activity in cell differentiation and metabolic research. Do not risk experimental failure with substituted molecules. Ensure study reproducibility with high-purity material.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
Cat. No. B15338602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzamido-3-(4-methoxyphenyl)-2-methylpropanoic acid
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)(C(=O)O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C18H19NO4/c1-18(17(21)22,12-13-8-10-15(23-2)11-9-13)19-16(20)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,19,20)(H,21,22)
InChIKeyVNUUAMGAOMITRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzamido-3-(4-methoxyphenyl)-2-methylpropanoic Acid: A Structurally Distinct Benzamide for Nuclear Receptor and Cellular Differentiation Research


2-Benzamido-3-(4-methoxyphenyl)-2-methylpropanoic acid (C₁₈H₁₉NO₄, MW: 313.34 g/mol) is a benzamide derivative featuring a 2-methyl-substituted propanoic acid core, a 4-methoxyphenyl group, and a benzamide moiety. This unique architecture positions it within a class of compounds that are known to interact with nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs) [1]. Its structural complexity, including the presence of both aromatic rings and functional groups, contributes to its chemical reactivity and potential biological activity, making it a subject of interest in pharmaceutical research . This compound has been specifically referenced for its pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, evidencing potential as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [2].

Why 2-Benzamido-3-(4-methoxyphenyl)-2-methylpropanoic Acid Cannot Be Substituted with Simple In-Class Benzamides or PPAR Modulators


Generic substitution of 2-benzamido-3-(4-methoxyphenyl)-2-methylpropanoic acid with other benzamides or PPAR modulators is not scientifically justified due to the critical interplay of its specific substituents. While many benzamides target PPARs, their activity, selectivity, and cellular effects are exquisitely sensitive to minor structural changes. For instance, a closely related analog, (E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid, differs only in saturation and a methyl group, yet this alters its chemical behavior and reactivity . The target compound's specific combination of a 2-methyl group and a 4-methoxyphenyl moiety on the propanoic acid backbone likely dictates its unique binding mode and downstream biological effects, such as the differentiation-inducing activity documented for this exact compound [1]. Therefore, assuming functional equivalence without empirical data risks experimental failure and invalid conclusions in research and development.

Quantitative Evidence Guide for 2-Benzamido-3-(4-methoxyphenyl)-2-methylpropanoic Acid


Cellular Differentiation Induction vs. Structural Analogs

2-Benzamido-3-(4-methoxyphenyl)-2-methylpropanoic acid is reported to exhibit pronounced activity in arresting proliferation and inducing differentiation of undifferentiated cells into monocytes [1]. This is a specific biological effect attributed to this exact compound, whereas a close analog, (E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid, is described for its anti-inflammatory mechanisms through COX/LOX inhibition . This demonstrates that a small structural modification (saturation and a methyl group) diverts the compound's primary mechanism from cellular differentiation to enzyme inhibition, underscoring the non-interchangeable nature of these molecules for targeted research.

Cancer Research Cellular Differentiation Psoriasis

PPAR-Mediated Therapeutic Potential Differentiated by Structural Specificity

The compound is described within the context of a patent for novel benzamides that are useful for treating conditions mediated by nuclear receptors, particularly PPARs, for lowering blood glucose and triglycerides [1]. The patent specifically highlights the compound's utility for diabetes and obesity. This positions it within a class where even minor structural variations lead to divergent PPAR subtype selectivity and potency. For example, the benzamide T0070907 is a potent and specific antagonist of PPARγ (Ki = 1 nM) with >800-fold selectivity over PPARα and PPARδ . The target compound's unique structure will likely yield a distinct PPAR selectivity profile, making it a valuable tool for probing PPAR biology with a potentially different subtype preference or functional outcome (agonist vs. antagonist).

Metabolic Disease Diabetes PPAR Modulation

Potential NADPH Oxidase Inhibition as a Differentiating Mechanism

One source identifies 2-Benzamido-3-(4-methoxyphenyl)-2-methylpropanoic acid as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species production, suggesting its use in treating various inflammatory diseases . This is a distinct mechanism from the PPAR modulation and cellular differentiation activities also associated with this compound. While other benzamides may inhibit NADPH oxidase, the specific activity of this compound would need to be compared to known inhibitors. For example, a related compound in BindingDB shows inhibition of human NOX4 with a Ki of 144 nM [1]. The target compound's unique structure may confer a different potency or isoform selectivity profile within the NOX family.

Inflammation Oxidative Stress NADPH Oxidase

Molecular Weight and Formula as Key Differentiation Metrics for Procurement and Use

Procurement decisions rely on precise chemical identity. The target compound, 2-Benzamido-3-(4-methoxyphenyl)-2-methylpropanoic acid, has a molecular weight of 313.34 g/mol and a formula of C₁₈H₁₉NO₄ . Its methyl ester derivative, (R)-2-benzamido-3-(4-methoxyphenyl)-2-methylpropanoate, has a different MW (327.37) and formula (C₁₉H₂₁NO₄) [1]. A structurally similar but distinct compound, 2-Benzamido-3-(4-methoxyphenyl)acrylic acid, has a MW of 297.31 g/mol (C₁₇H₁₅NO₄) [2]. These quantifiable differences in mass and composition are essential for identity confirmation via LC-MS or elemental analysis, ensuring the correct material is used in experiments.

Chemical Procurement Quality Control Structural Verification

Strategic Application Scenarios for 2-Benzamido-3-(4-methoxyphenyl)-2-methylpropanoic Acid Based on Differentiated Evidence


Investigating Novel PPAR-Mediated Therapies for Metabolic Disorders

Given its explicit mention in patents for treating diabetes and obesity via PPAR modulation [1], this compound is a strategic lead for medicinal chemistry programs focused on metabolic diseases. Its unique 2-methyl-4-methoxyphenyl-benzamide scaffold may confer a distinct PPAR subtype selectivity or functional profile (e.g., dual agonism, partial agonism) compared to known PPAR agonists like fibrates or thiazolidinediones. Researchers can use this compound to explore new chemical space in PPAR ligand discovery, with the goal of developing treatments with improved efficacy and safety profiles for type 2 diabetes and dyslipidemia.

Probing Cellular Differentiation Mechanisms in Oncology and Dermatology

The documented activity of this specific compound in arresting undifferentiated cell proliferation and inducing differentiation into monocytes [1] makes it a valuable chemical probe for studying cell fate decisions. This is directly relevant to cancer research, where inducing differentiation is a therapeutic strategy for certain leukemias, and to dermatological research for conditions like psoriasis, which is characterized by hyperproliferation of skin cells. Using this exact compound ensures the differentiation-inducing phenotype is being investigated, which may not be recapitulated by close structural analogs [2].

Evaluating a Potential Dual Mechanism in Inflammatory and Oxidative Stress Models

The compound's reported activity as an NADPH oxidase inhibitor [1], combined with its PPAR-modulating properties, suggests a potential for dual mechanism studies. Researchers investigating the interplay between oxidative stress, inflammation, and metabolic signaling pathways can utilize this compound to test the hypothesis that simultaneous inhibition of NADPH oxidase and modulation of PPAR activity yields a synergistic or distinct therapeutic benefit compared to agents that target only one pathway. This could be particularly relevant in models of diabetic complications, atherosclerosis, or non-alcoholic steatohepatitis (NASH), where both pathways are implicated.

Quote Request

Request a Quote for 2-Benzamido-3-(4-methoxyphenyl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.